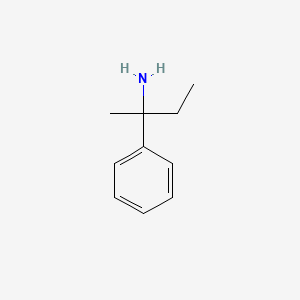

2-Phenylbutan-2-amine

Vue d'ensemble

Description

“2-Phenylbutan-2-amine” is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . It is also known as “(2R)-1-phenylbutan-2-amine” and "Phenylisobutylamine" . It has emerged as a potential recreational drug .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl group attached to a butan-2-amine . The InChI key for this compound is IOLQWLOHKZENDW-SNVBAGLBSA-N .

Chemical Reactions Analysis

Amines like “this compound” can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .

Applications De Recherche Scientifique

Chiral Synthesis and Catalysis

- Chiral Arene Ruthenium Complexes : Research has demonstrated the diastereoselective formation of chiral-at-metal p-tethered arene ruthenium(II) complexes, highlighting the utility of 2-phenylbutan-2-amine derivatives in metal-ligand synthesis for potential applications in asymmetric catalysis and chiral molecule production (Pinto et al., 2004).

Enantioselective Resolution

- Enantioselective Acetylation : The Candida antarctica lipase B (CAL-B)-mediated enantioselective acetylation of racemic amines, including this compound, has been employed to prepare pharmacologically active amines with high enantiomeric excesses, showcasing its importance in the production of optically active compounds (González‐Sabín et al., 2002).

Chemical Synthesis Routes

- Novel Synthetic Pathways : Investigations have led to new and convenient syntheses of 1-amino-1-phenylbutane from n-butylbenzene, demonstrating the versatility of this compound in the synthesis of biologically active molecules and resolving agents (Nagarapu et al., 2009).

Analytical and Spectroscopic Studies

- Impurity Profiling in Methamphetamine Synthesis : A study has identified characteristic impurities in methamphetamine synthesized from methyl α-acetylphenylacetate, indicating the potential of this compound derivatives in forensic science for identifying the synthetic routes and precursors used in illicit drug production (Langone et al., 2022).

Pharmacological Applications

- Anticonvulsant and Neuroprotective Effects : Research into N-(substituted benzothiazol-2-yl)amides, synthesized from this compound, has revealed promising anticonvulsant and neuroprotective properties, underscoring the compound's potential in the development of new therapeutic agents (Hassan et al., 2012).

Quantum Computational Studies

- Computational and Spectroscopic Analysis : A study on 2-Phenylbutanoic acid and its derivatives, including 2-amino-2-Phenylbutanoic acid, utilized quantum computational methods to analyze molecular properties, highlighting the importance of these compounds in material science and drug discovery (Raajaraman et al., 2019).

Safety and Hazards

Orientations Futures

The future directions in the research and application of “2-Phenylbutan-2-amine” and similar amines involve overcoming the challenges in their synthesis, such as disfavored reaction equilibrium, poor substrate scope, and product inhibition . Protein engineering techniques and the incorporation of ω-transaminases in multi-enzymatic cascades are being explored to improve their synthetic applicability .

Mécanisme D'action

Target of Action

2-Phenylbutan-2-amine, also known as AEPEA, Butanphenamine, or α-Ethylphenethylamine , is an amphetamine characterized by having an ethyl group in the alpha position It is known that amphetamines typically target the norepinephrine and dopamine transporters .

Mode of Action

This could potentially lead to changes in mood, cognition, and behavior .

Biochemical Pathways

Given its structural similarity to other amphetamines, it is likely that it affects the monoaminergic system, which includes the dopamine, norepinephrine, and serotonin pathways .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

Based on its structural similarity to other amphetamines, it can be inferred that it may lead to increased levels of dopamine, norepinephrine, and possibly serotonin in the synaptic cleft, which could result in stimulant effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nutrition is one of the environmental factors that mutually affect and are affected by neurotransmitters . Therefore, dietary habits could potentially influence the action of this compound.

Analyse Biochimique

Biochemical Properties

2-Phenylbutan-2-amine is involved in various biochemical reactions. It is a primary amine-containing compound, which means it can participate in reactions involving the amine group

Cellular Effects

It is known that primary amine-containing compounds can influence cell function . They can arrest proliferation in cell lines by depleting intracellular polyamine levels

Molecular Mechanism

It is known that it is a higher homologue of amphetamine, which acts as a selective norepinephrine releasing agent

Dosage Effects in Animal Models

It is known that the LD50 - lethal dose, 50 percent kill, in rodents is 100 mg/kg .

Metabolic Pathways

It is known that metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .

Propriétés

IUPAC Name |

2-phenylbutan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTQGFJZEYVZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944794 | |

| Record name | (+/-)-1-Methyl-1-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22148-77-2, 6948-04-5 | |

| Record name | (1)-1-Methyl-3-phenylpropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022148772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55893 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-1-Methyl-1-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

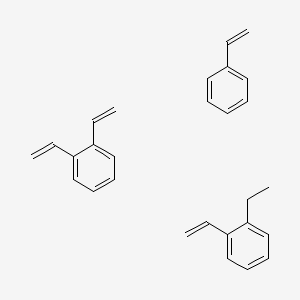

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

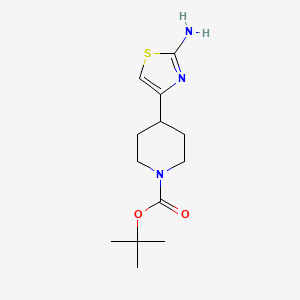

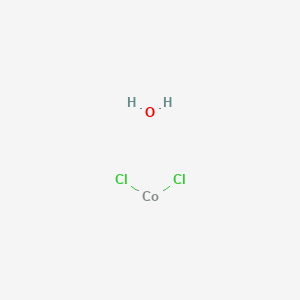

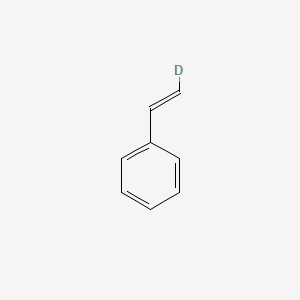

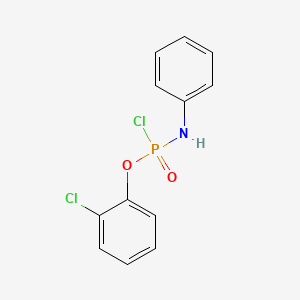

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B3428766.png)